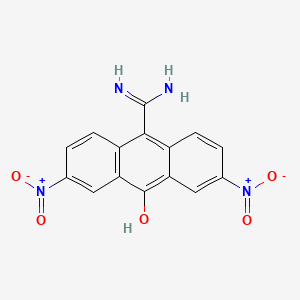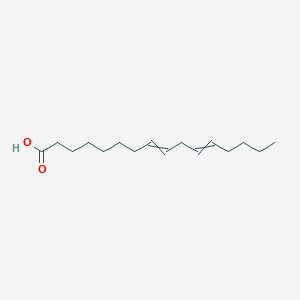
Hexadeca-8,11-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadeca-8,11-dienoic acid is a type of fatty acid characterized by the presence of two double bonds located at the 8th and 11th positions of its 16-carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexadeca-8,11-dienoic acid typically involves the use of specific organic reactions to introduce the double bonds at the desired positions. One common method is the partial oxidation of unsaturated acids, which can be achieved using performic acid . This method allows for the selective introduction of double bonds at the 8th and 11th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadeca-8,11-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the double bonds into single bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include performic acid and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can result in the formation of saturated fatty acids .
Applications De Recherche Scientifique
Hexadeca-8,11-dienoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and other organic compounds.
Biology: Studied for its role in cellular processes and its potential effects on cell membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals, including surfactants and lubricants
Mécanisme D'action
The mechanism of action of hexadeca-8,11-dienoic acid involves its interaction with various molecular targets and pathways. For example, its double bonds can participate in reactions with reactive oxygen species, potentially leading to the formation of bioactive metabolites. Additionally, its structure allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Hexadeca-8,11-dienoic acid can be compared with other similar compounds, such as:
Octadeca-7,11-dienoic acid: This compound has a similar structure but with an 18-carbon chain and double bonds at the 7th and 11th positions.
Eicosa-7,13-dienoic acid: This compound has a 20-carbon chain with double bonds at the 7th and 13th positions.
Uniqueness: this compound is unique due to its specific double bond positions and its 16-carbon chain length, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
109051-12-9 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
hexadeca-8,11-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6,8-9H,2-4,7,10-15H2,1H3,(H,17,18) |
Clé InChI |
ZZIZDEKTTBZBJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCC=CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


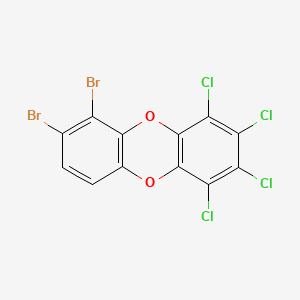
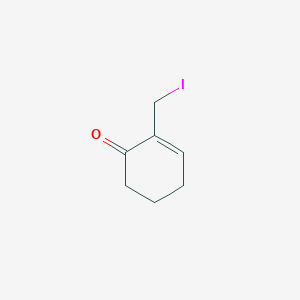
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
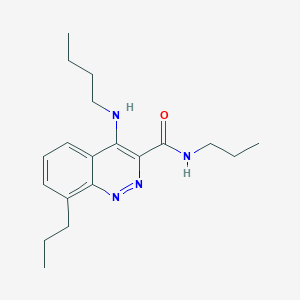
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
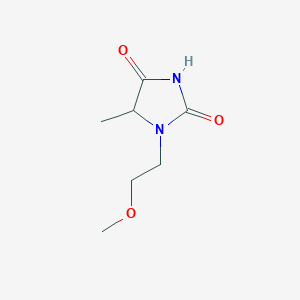
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)
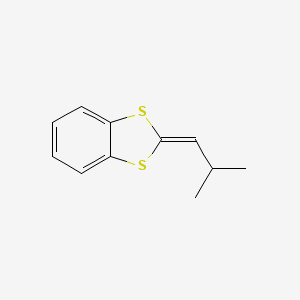
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)
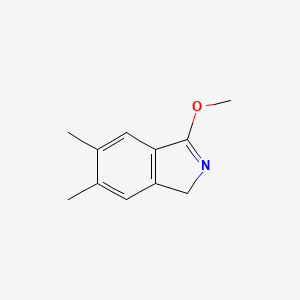


![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
